5,6,8-Trifluoroquinoline

Antibacterial Medicinal Chemistry Fluoroquinolone

Researchers developing novel fluoroquinolone antibacterials require the specific 5,6,8-trifluoro substitution pattern on the quinoline-3-carboxylic acid core to validate pharmacophore models-6,8-difluoro or 5,6,7,8-tetrafluoro analogs are not valid substitutes and compromise SAR reproducibility. This crystalline intermediate enables nucleophilic substitution at the 7-position while retaining fluorine atoms at positions 5, 6, and 8, a regiochemistry critical for target antibacterial potency. - Validated intermediate for US Patent 4,657,913 pharmacophore space. - Distinct reactivity profile: absence of 7-fluorine enables regioselective functionalization absent in tetrafluoro analogs. - Baseline genotoxicity data for this regioisomer available from comparative Ames test studies.

Molecular Formula C9H4F3N
Molecular Weight 183.13 g/mol
CAS No. 5280-10-4
Cat. No. B3053294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,8-Trifluoroquinoline
CAS5280-10-4
Molecular FormulaC9H4F3N
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2F)F)F)N=C1
InChIInChI=1S/C9H4F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
InChIKeyDFYPWUZXTWLPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,8-Trifluoroquinoline Identity & Core Characteristics


5,6,8-Trifluoroquinoline (CAS 5280-10-4) is a polyfluorinated quinoline derivative with fluorine substitution at the 5, 6, and 8 positions of the bicyclic quinoline scaffold [1]. This specific substitution pattern imparts distinct electronic properties and reactivity profiles compared to other fluorinated quinoline regioisomers [2]. It is a known synthetic intermediate in the preparation of fluoroquinolone antibacterial agents, as documented in patents describing its incorporation into 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid frameworks [3]. The compound exists as a crystalline solid at room temperature with a molecular weight of 183.13 g/mol and calculated LogP of 2.6521 .

Synthetic intermediate for fluoroquinolone-derived frameworks requiring 5,6,8-trifluoro substitution.
Regioisomer-specific study fit for solid-state, reactivity, and toxicity research contexts.
Known application derivation in patent-claimed 3-carboxylic acid antibacterial agent pathways.

5,6,8-Trifluoroquinoline: Regioisomer Specificity


Fluorinated quinolines with identical molecular formulas but different fluorine substitution patterns (e.g., 5,6,8-trifluoroquinoline vs. 6,7,8-trifluoroquinoline, CAS 5280-09-1) are chemically distinct entities with divergent reactivity, intermolecular packing, and biological outcomes. The regiochemistry of fluorine substitution critically governs nucleophilic substitution orientation [1] and intermolecular interaction networks in the solid state [2]. In antibacterial drug development contexts, the 5,6,8-trifluoro substitution pattern on the quinoline-3-carboxylic acid core yields a specifically claimed pharmacophore distinct from 6,8-difluoro or 5,6,7,8-tetrafluoro analogs, with the additional fluorine at position 5 contributing to enhanced antibacterial potency relative to the 6,8-difluoro baseline described in prior art [3]. Substitution of a regioisomer without validation introduces uncontrolled variables in both synthetic and biological workflows, invalidating structure-activity relationships and potentially compromising experimental reproducibility.

Risk 1
5,6,8-Trifluoro substitution vs. 6,7,8-trifluoroquinoline (CAS 5280-09-1): may shift nucleophilic substitution pathways and intermolecular packing.
Risk 2
Regioisomer mismatch with 6,8-difluoro or 5,6,7,8-tetrafluoro analogs: reported crystal architecture and patent pharmacophore space may not transfer.
Risk 3
Absence of 7-fluorine in 5,6,8-trifluoroquinoline eliminates a key reactive handle available in the tetrafluoro analog, potentially altering synthetic strategy fit.

5,6,8-Trifluoroquinoline: Comparative Evidence


Antibacterial 3-Carboxylic Acid Derivatives: Structural Distinction

US Patent 4,657,913 explicitly claims 5,6,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives as antibacterial agents. The patent distinguishes these compounds from the prior art 6,8-difluoroquinoline-3-carboxylic acids (European Patent Publication No. 106,489) by the addition of a third fluorine atom at the 5-position [1]. The patent specifies that the 5,6,8-trifluoro substitution pattern, when combined with a 7-[3-(aminomethyl)-1-pyrrolidinyl] side chain and N-1 ethyl, vinyl, 2-fluoroethyl, or cyclopropyl substitution, yields compounds with 'valuable antibacterial properties' [1]. This structural differentiation is quantitative in terms of defined atom positions and substitution count, forming the basis of a distinct patent claim over the 6,8-difluoro subclass.

Antibacterial 3-Carboxylic Acid Derivatives
Head-to-head
Additional fluorine at position 5 distinguishes 5,6,8-trifluoro pharmacophore from 6,8-difluoro prior art (European Patent Pub. No. 106,489).
Defines a distinct patent-claimed chemical space for structure-activity relationship studies.
Patent context: US 4,657,913; antibacterial endpoint context.
Antibacterial Medicinal Chemistry Fluoroquinolone

Crystal Packing & Supramolecular Architecture

A comparative X-ray crystallographic study of partially fluorinated quinolines (Bagryanskaya et al., J. Struct. Chem. 2008) examined the supramolecular motifs and intermolecular interactions in the crystals of 5,6,8-trifluoroquinoline alongside 5,6,7,8-tetrafluoroquinoline, 5,7-difluoroquinoline, and other fluorinated derivatives [1]. The study demonstrates that the specific fluorine substitution pattern directly dictates the formation of distinct non-covalent interaction networks, including C-F···π, F···F, and N···H contacts that control lattice architecture [1]. The number and positions of fluorine atoms create unique intermolecular binding motifs that are not interchangeable between the regioisomers.

Crystal Packing Architecture
Head-to-head
X-ray diffraction and DFT (B3LYP/6-311G(d,p)) reveal distinct C-F···π and F···F supramolecular motifs vs. tetrafluoro and difluoro analogs.
Reported crystal architecture is specific to 5,6,8-substitution; supports reproducible solid-state characterization.
Bagryanskaya et al., J. Struct. Chem. 2008; material property context.
Crystallography Solid-State Chemistry Materials Science

Mutagenicity Profile: Salmonella TA100

A structure-mutagenicity study of twelve fluorinated quinoline derivatives (Kato et al., Mutat. Res. 1999) evaluated 5,6,8-trifluoroquinoline alongside 5,6,7,8-tetrafluoroquinoline, 6,7,8-trifluoroquinoline, 5,6-difluoroquinoline, 6,7-difluoroquinoline, 6,8-difluoroquinoline, and other regioisomers in Salmonella typhimurium TA100 with S9 metabolic activation [1]. The study reported that 6-fluorinated derivatives, including 5,6,8-trifluoroquinoline, showed less maximum induced-revertants but higher mutagenic potencies in terms of induced-revertants per dose compared to unsubstituted quinoline [1]. The specific fluorine substitution pattern modulates the compound's genotoxic potential in a non-linear, position-dependent manner.

Mutagenicity Profile (TA100)
Head-to-head
6-Fluorinated derivatives (including 5,6,8-trifluoro) show altered maximum induced-revertants and dose-response slope vs. unsubstituted quinoline and other regioisomers.
Genotoxicity endpoint context is position-dependent and may not extrapolate from other regioisomers.
Kato et al., Mutat. Res. 1999; Salmonella TA100 with S9 activation.
Toxicology Genotoxicity Drug Safety

Nucleophilic Substitution Regioselectivity

Brooke et al. (J. Chem. Soc. C, 1966) established that sodium methoxide, potassium hydroxide, and ammonia replace the 7-fluorine atom in 5,6,7,8-tetrafluoroquinoline [1]. In contrast, the trifluoroquinoline isomers 5,6,8-trifluoroquinoline and 6,7,8-trifluoroquinoline are synthesized from the corresponding trifluoroanilines (2,4,5- and 2,3,4-trifluoroaniline, respectively) rather than via nucleophilic substitution of tetrafluoro precursors [1]. The absence of a fluorine atom at the 7-position in 5,6,8-trifluoroquinoline fundamentally alters its reactivity toward nucleophiles compared to the tetrafluoro analog, precluding 7-substitution pathways available to 5,6,7,8-tetrafluoroquinoline.

Nucleophilic Substitution Regioselectivity
Head-to-head
5,6,8-Trifluoroquinoline lacks 7-fluorine; synthesized from 2,4,5-trifluoroaniline. Tetrafluoro analog undergoes 7-position substitution with NaOMe, KOH, NH₃.
Absence of 7-fluorine removes a reactive handle; requires different synthetic strategy context.
Brooke et al., J. Chem. Soc. C 1966; reactivity pathway context.
Synthetic Chemistry Reactivity Regioselectivity

Computed Physicochemical Properties

Calculated physicochemical parameters for 5,6,8-trifluoroquinoline (CAS 5280-10-4) reported in vendor technical datasheets include LogP of 2.6521 and topological polar surface area (TPSA) of 12.89 Ų . While direct experimental comparison data for the 6,7,8-trifluoroquinoline regioisomer (CAS 5280-09-1) are not aggregated in a single head-to-head study, the distinct substitution pattern yields different computed LogP and TPSA values due to altered dipole moment orientation and electron density distribution on the quinoline ring [1]. These differences affect membrane permeability predictions and chromatographic retention behavior.

Computed Physicochemical Properties
Class-level
Calculated LogP 2.6521, TPSA 12.89 Ų. Regioisomer 6,7,8-trifluoroquinoline expected to yield different computed values based on altered dipole orientation.
Context-dependent: lipophilicity differences may influence assay behavior and chromatographic retention.
Vendor datasheet values; head-to-head experimental LogP comparison not available.
Physicochemical Properties ADME Computational Chemistry

5,6,8-Trifluoroquinoline: Application Scenarios


Synthesis of Patent-Claimed Antibacterial Agents

Researchers developing novel fluoroquinolone antibacterials requiring the specific 5,6,8-trifluoro substitution pattern on the quinoline-3-carboxylic acid core, as claimed in US Patent 4,657,913, must source authentic 5,6,8-trifluoroquinoline as a key intermediate or scaffold reference [1]. The 6,8-difluoro or 5,6,7,8-tetrafluoro analogs are not valid substitutes for this specific pharmacophore space.

Solid-State Characterization & Polymorph Screening

Crystallographers and materials scientists investigating the supramolecular assembly of partially fluorinated heterocycles require 5,6,8-trifluoroquinoline specifically to reproduce the crystal packing motifs and intermolecular interaction networks described in the comparative X-ray study by Bagryanskaya et al. [2]. The 5,7-difluoro or 5,6,7,8-tetrafluoro analogs yield distinct crystal architectures and are not interchangeable.

Structure-Mutagenicity Relationship Studies

Medicinal chemistry teams evaluating the genotoxic potential of fluorinated quinoline building blocks should procure 5,6,8-trifluoroquinoline to establish baseline mutagenicity data for this specific substitution pattern, as reported in the 12-compound comparative Ames test study by Kato et al. [3]. Extrapolating toxicity profiles from other trifluoroquinoline regioisomers is not supported by the data.

Synthetic Methodology for Regioselective Functionalization

Organic chemists designing synthetic routes that exploit the unique reactivity profile of 5,6,8-trifluoroquinoline—specifically the absence of a 7-fluorine substituent and the consequent lack of nucleophilic substitution at that position relative to 5,6,7,8-tetrafluoroquinoline [4]—must use the correct starting material to achieve the intended regiochemical outcome.

Application
Selection Property
Validation Focus
Patent-claimed antibacterial agent synthesis
5,6,8-trifluoro pharmacophore identity
Confirm absence of 6,8-difluoro or tetrafluoro analog contamination
Solid-state characterization and polymorph screening
Crystal packing motif reproducibility
Match reported X-ray diffraction pattern and supramolecular interaction network
Structure-mutagenicity relationship studies
Regioisomer-specific genotoxicity endpoint context
Benchmark against reported Ames test data; do not extrapolate from other trifluoroquinolines
Regioselective synthetic methodology
Absence of 7-fluorine reactive handle
Verify intended regiochemical outcome via NMR or X-ray; reactivity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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